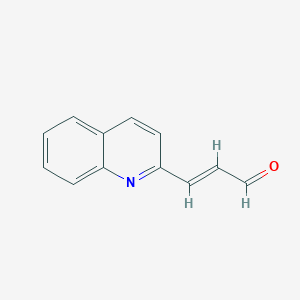
(2E)-3-(Quinolin-2yl)-prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(Quinolin-2yl)-prop-2-enal is an organic compound that features a quinoline ring attached to a propenal group. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal typically involves the condensation of quinoline-2-carbaldehyde with an appropriate aldehyde under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions may convert the propenal group to a propanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: (2E)-3-(Quinolin-2yl)-prop-2-enal can be used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications.
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological effects.
Medicine: In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with biological targets.
Industry: The compound may find applications in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (2E)-3-(Quinolin-2yl)-prop-2-enal would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways.
相似化合物的比较
Quinoline-2-carbaldehyde: A precursor in the synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal.
Quinoline-2-carboxylic acid: An oxidation product of the compound.
Quinoline derivatives: Various derivatives with different functional groups attached to the quinoline ring.
Uniqueness: this compound is unique due to its specific structure, which combines the quinoline ring with a propenal group. This combination may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C12H9NO |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
(E)-3-quinolin-2-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-9H/b5-3+ |
InChI 键 |
DIEFKJUFJHCQEE-HWKANZROSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


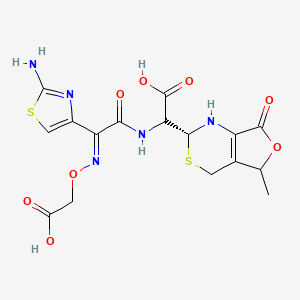
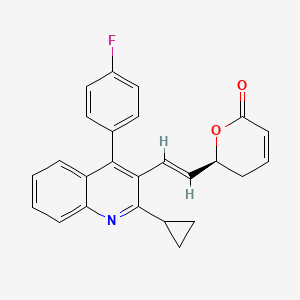
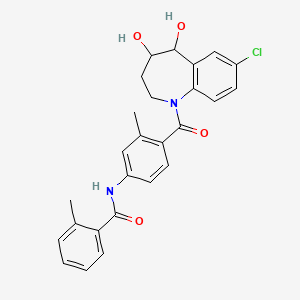
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
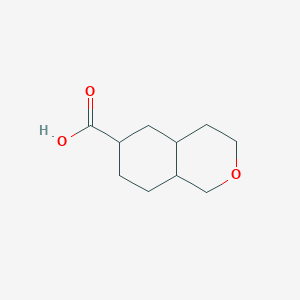
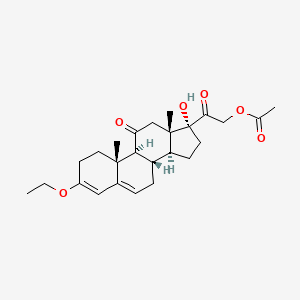
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
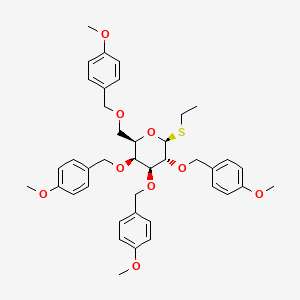
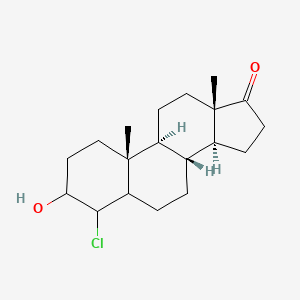
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
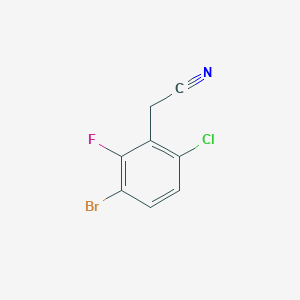
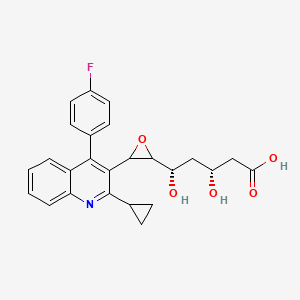
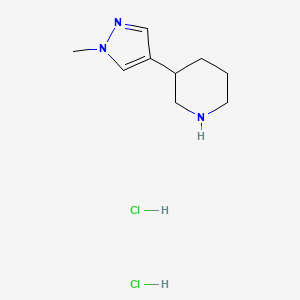
![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)
